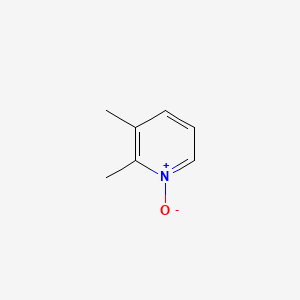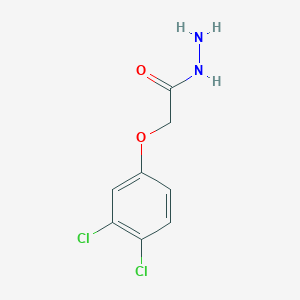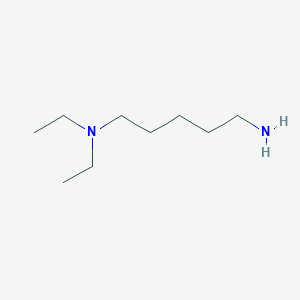
2,3-Dimethylpyridine 1-oxide
Vue d'ensemble
Description
“2,3-Dimethylpyridine 1-oxide” is a chemical compound with the molecular formula C7H9NO . It is also known by other names such as “2,3-Dimethylpyridine-n-oxide”, “2,3-Lutidine-N-oxide”, and “2,3-dimethyl-1-oxidopyridin-1-ium” among others .
Synthesis Analysis
While specific synthesis methods for “2,3-Dimethylpyridine 1-oxide” were not found in the search results, it is mentioned as a key intermediate in the synthesis of proton pump inhibitors .
Molecular Structure Analysis
The molecular weight of “2,3-Dimethylpyridine 1-oxide” is 123.15 g/mol . The InChI code for the compound is “1S/C7H9NO/c1-6-4-3-5-8(9)7(6)2/h3-5H,1-2H3” and the InChIKey is "QWLULCKKOHDCIE-UHFFFAOYSA-N" . The Canonical SMILES for the compound is "CC1=C(N+[O-])C" .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2,3-Dimethylpyridine 1-oxide” include a molecular weight of 123.15 g/mol, a computed XLogP3-AA value of 0.6, and a topological polar surface area of 25.5 Ų . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 1 . The compound has a heavy atom count of 9 .
Applications De Recherche Scientifique
Synthesis and Characterization
2,3-Dimethylpyridine 1-oxide has been synthesized through various methods, highlighting its significance in chemical research. A notable synthesis route involves the oxidation of 2,3-dimethylpyridine using hydrogen peroxide as an environmentally-friendly oxidant, yielding a high purity product (X. Yang, 2007). Similarly, another study demonstrates the process improvement in synthesizing 4-Chloro-2,3-dimethylpyridine-N-oxide, suggesting its applicability in various chemical transformations (Feng Xiao-liang, 2006).
Catalytic Applications
Research has also focused on the steric effects of 2,3-dimethylpyridine 1-oxide derivatives in catalytic processes. For instance, its role in the selective oxidation of alcohols over novel crystalline Mo–V–O oxide showcases the influence of steric hindrance on catalytic activity (Feng Wang, W. Ueda, 2008).
Coordination Chemistry
2,3-Dimethylpyridine 1-oxide derivatives have been utilized in the synthesis of silver complexes, demonstrating how steric factors can override electronic effects in coordination polymers (R. Puttreddy, P. Steel, 2014). This aspect is crucial for designing materials with specific properties.
Environmental and Biological Studies
The compound's derivatives have shown interesting biological and environmental applications, such as in studies assessing the toxic effects of plant growth regulators on Tetrahymena pyriformis, indicating the versatility of 2,3-dimethylpyridine 1-oxide in scientific research beyond traditional chemical synthesis (O. Vasetska, 2021).
Advanced Materials and Methods
Innovative methods for preparing heterocyclic N-oxide, involving 2,3-dimethylpyridine 1-oxide, highlight the ongoing advancements in synthetic techniques and their applications in creating novel materials (P. Zhong, Sheng-rong Guo, Caisheng Song, 2004).
Orientations Futures
Propriétés
IUPAC Name |
2,3-dimethyl-1-oxidopyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-6-4-3-5-8(9)7(6)2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWLULCKKOHDCIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C([N+](=CC=C1)[O-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
22710-07-2 | |
| Record name | Pyridine, 2,3-dimethyl-, 1-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22710-07-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine, 2,3-dimethyl-, 1-oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details










Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![(Z)-2-[4-(3-fluoropropoxy)phenyl]-3-[4-(trifluoromethoxy)anilino]-2-propenenitrile](/img/structure/B1307903.png)
![(E)-3-[(4-chlorobenzyl)amino]-1-(2,5-dichloro-3-thienyl)-2-propen-1-one](/img/structure/B1307904.png)